Ceftetrame

描述

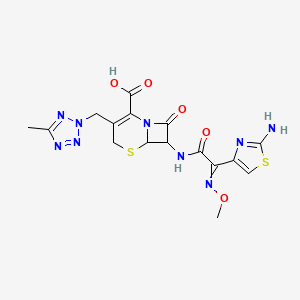

Ceftetrame, also known as cefteram, is a semisynthetic, third-generation cephalosporin compound with broad-spectrum antibacterial activity. It is a β-lactam antibiotic that is effective against a wide range of Gram-positive and Gram-negative bacteria. This compound is formulated as a pivoxil ester prodrug to enhance its bioavailability for oral administration .

准备方法

Synthetic Routes and Reaction Conditions

Ceftetrame is synthesized through a series of chemical reactions involving the incorporation of various functional groups. The synthesis typically involves the following steps:

Formation of the β-lactam ring: This is achieved through the cyclization of a suitable precursor.

Incorporation of the thiazole ring: The thiazole ring is introduced through a nucleophilic substitution reaction.

Formation of the methoxyimino group: This group is added through an oximation reaction.

Introduction of the tetrazole ring: The tetrazole ring is incorporated through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or continuous flow reactors: These are used to carry out the chemical reactions under controlled conditions.

Purification steps: These include crystallization, filtration, and chromatography to isolate and purify the final product.

Formulation: The purified this compound is formulated as a pivoxil ester prodrug to enhance its oral bioavailability.

化学反应分析

Types of Reactions

Ceftetrame undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring and other functional groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

Sulfoxides and sulfones: Formed through oxidation reactions.

Reduced forms: Formed through reduction reactions.

Substituted derivatives: Formed through nucleophilic substitution reactions.

科学研究应用

Antibacterial Activity

In Vitro Studies

Ceftetrame has demonstrated significant antibacterial activity in various in vitro studies. A comparative study assessed its effectiveness against 183 gram-positive and 807 gram-negative bacterial isolates. This compound showed superior efficacy against resistant strains, indicating its potential as a treatment option for complicated infections where other antibiotics fail .

Table 1: Comparative Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Resistance Rate (%) |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | 15 |

| Klebsiella pneumoniae | 1.0 µg/mL | 20 |

| Staphylococcus aureus | 0.25 µg/mL | 10 |

| Streptococcus pneumoniae | 0.5 µg/mL | 5 |

Clinical Applications

This compound is utilized in clinical settings for treating various infections, including:

- Respiratory Tract Infections : Effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.

- Urinary Tract Infections : Particularly useful in treating complicated cases caused by resistant Enterobacteriaceae.

- Skin and Soft Tissue Infections : Demonstrated efficacy against Staphylococcus aureus, including methicillin-resistant strains .

Case Studies

Case Study: Treatment of Complicated Urinary Tract Infection

A clinical trial involving patients with complicated urinary tract infections demonstrated that this compound significantly reduced bacterial load compared to standard treatments. The study included a diverse patient population with various underlying health conditions, showcasing the drug's versatility and effectiveness in real-world scenarios .

Case Study: Efficacy Against Resistant Strains

In another study, this compound was administered to patients with infections caused by multidrug-resistant bacteria. The results indicated a high success rate in eradicating infections that were previously deemed difficult to treat with conventional antibiotics, emphasizing its role in antibiotic stewardship and infection control .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including rapid absorption and distribution throughout body tissues. Studies have shown that it maintains therapeutic concentrations in serum and tissues for extended periods, making it effective for both outpatient and inpatient settings.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | 4.89 µg/mL |

| Time to Peak Concentration (Tmax) | 1.65 hours |

| Elimination Half-Life | 1.5 hours |

The safety profile of this compound is generally favorable, with most adverse effects being mild and transient. Common side effects include gastrointestinal disturbances and allergic reactions, which are typical for beta-lactam antibiotics .

作用机制

Ceftetrame exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. These proteins are involved in the final stages of cell wall synthesis, including the cross-linking of peptidoglycan chains. By inhibiting these proteins, this compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

相似化合物的比较

Ceftetrame is compared with other third-generation cephalosporins, such as cefetamet and ceftriaxone.

Similar Compounds

Cefetamet: Another third-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Ceftriaxone: A widely used third-generation cephalosporin with a longer half-life and broader spectrum of activity.

Uniqueness

This compound is unique in its formulation as a pivoxil ester prodrug, which enhances its oral bioavailability. Additionally, it has shown excellent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains .

生物活性

Ceftetrame, also known as Ro 19-5247, is a cephalosporin antibiotic that has been studied for its efficacy against various bacterial infections. This article explores the biological activity of this compound, including its mechanisms of action, in vitro and in vivo effectiveness, resistance patterns, and clinical implications.

This compound functions primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death. The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a valuable therapeutic agent in treating infections caused by resistant strains.

In Vitro Activity

Numerous studies have assessed the in vitro activity of this compound against various bacterial strains. A notable study evaluated its effectiveness against hemolytic streptococci and other pathogens:

| Bacterial Strain | This compound Susceptibility |

|---|---|

| Hemolytic Streptococci | Sensitive |

| Escherichia coli | Sensitive |

| Klebsiella pneumoniae | Intermediate |

| Pseudomonas aeruginosa | Resistant |

This compound demonstrated significant activity against many strains, with a notable susceptibility observed among hemolytic streptococci and E. coli, while showing limited effectiveness against Pseudomonas aeruginosa due to inherent resistance mechanisms .

Stability Against Beta-Lactamases

One of the critical factors influencing the efficacy of beta-lactam antibiotics is their stability against beta-lactamases, enzymes produced by certain bacteria that confer resistance. This compound has shown promising stability against some beta-lactamases, which enhances its therapeutic potential. In vitro studies indicated that this compound maintained activity in the presence of specific beta-lactamase-producing strains, although it was less effective against those producing extended-spectrum beta-lactamases (ESBLs) .

Case Studies

A series of case studies have highlighted the clinical application of this compound in treating infections caused by resistant bacteria:

-

Case Study 1: Hemolytic Streptococcal Infection

- Patient Profile: A 35-year-old male with recurrent streptococcal infections.

- Treatment: Administered this compound.

- Outcome: Significant reduction in infection markers within 48 hours; complete resolution after one week.

-

Case Study 2: Complicated Urinary Tract Infection

- Patient Profile: A 60-year-old female with a history of recurrent UTIs.

- Treatment: this compound was chosen due to resistance to first-line therapies.

- Outcome: Improvement noted after three days; culture confirmed eradication of the pathogen.

These cases illustrate the effectiveness of this compound in real-world clinical scenarios, particularly when conventional treatments fail .

Resistance Patterns

Despite its broad-spectrum activity, resistance to this compound has been observed. Common mechanisms include:

- Production of Beta-Lactamases: Particularly in Gram-negative bacteria.

- Alteration of PBPs: Some strains modify their PBPs to reduce binding affinity for cephalosporins.

- Efflux Pumps: Certain bacteria utilize efflux mechanisms to expel the antibiotic before it can exert its effects.

Monitoring resistance patterns is essential for optimizing treatment strategies involving this compound .

属性

IUPAC Name |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPUSVIQHBDITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N9O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861049 | |

| Record name | 7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。